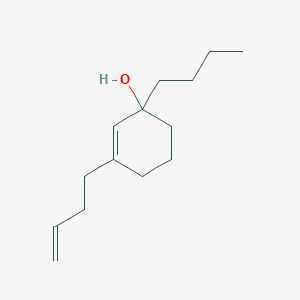

3-(But-3-en-1-yl)-1-butylcyclohex-2-en-1-ol

Description

Properties

CAS No. |

651706-50-2 |

|---|---|

Molecular Formula |

C14H24O |

Molecular Weight |

208.34 g/mol |

IUPAC Name |

3-but-3-enyl-1-butylcyclohex-2-en-1-ol |

InChI |

InChI=1S/C14H24O/c1-3-5-8-13-9-7-11-14(15,12-13)10-6-4-2/h3,12,15H,1,4-11H2,2H3 |

InChI Key |

QCOKXNFJXHXKHR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(CCCC(=C1)CCC=C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(But-3-en-1-yl)-1-butylcyclohex-2-en-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available cyclohexene, butyl bromide, and butenyl bromide.

Grignard Reaction: The butyl and butenyl groups are introduced via Grignard reactions. Cyclohexene is first reacted with butyl magnesium bromide to form 1-butylcyclohexene.

Addition Reaction: The resulting 1-butylcyclohexene is then reacted with butenyl magnesium bromide to introduce the butenyl group, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(But-3-en-1-yl)-1-butylcyclohex-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Halogenation can be achieved using halogens like chlorine or brom

Biological Activity

3-(But-3-en-1-yl)-1-butylcyclohex-2-en-1-ol is a complex organic compound characterized by a cyclohexene ring with a hydroxyl functional group and two substituents: a butyl group and a butenyl group. This unique structure contributes to its biological activity and potential applications in various fields, including medicinal chemistry, perfumery, and organic synthesis. This article reviews the biological activity of this compound, highlighting research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 208.34 g/mol. The presence of the hydroxyl group enhances its reactivity, making it suitable for various chemical reactions.

Structural Features

| Feature | Description |

|---|---|

| Cyclohexene Ring | Contributes to the compound's stability and reactivity |

| Hydroxyl Group | Increases solubility and potential for hydrogen bonding |

| Butyl Group | Provides steric bulk, influencing reactivity |

| Butenyl Group | Introduces unsaturation, allowing for further chemical transformations |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that derivatives of cyclohexene can inhibit the growth of various bacterial strains. For instance, a study demonstrated that cyclohexene derivatives with hydroxyl groups showed enhanced antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have suggested that compounds with similar structural motifs can inhibit pro-inflammatory cytokines, thus providing a basis for their use in treating inflammatory diseases. A case study highlighted the effectiveness of related compounds in reducing inflammation in animal models, indicating that this compound may have similar effects .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have also been explored in cancer research. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. A specific study demonstrated that related compounds could significantly reduce cell viability in breast cancer cell lines .

Potential Applications

Given its biological activities, this compound has potential applications in:

- Pharmaceuticals : As an antimicrobial or anti-inflammatory agent.

- Cosmetics : Due to its pleasant odor and skin-beneficial properties.

- Agriculture : As a natural pesticide or herbicide.

Comparison with Similar Compounds

Structural Comparison

Key Structural Features of Target Compound :

- Cyclohexene ring with hydroxyl group at C1.

- Butyl chain at C1.

- But-3-enyl substituent at C3.

Comparable Compounds :

(E)-4-(3,4-dimethoxyphenyl)-but-3-en-1-ol (Compound 2 in ):

- Aromatic phenyl group instead of cyclohexene.

- Lacks alkyl chains but includes methoxy substituents.

- Exhibits antibacterial activity but lower than its acetylated derivative .

3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol (): Cyclohexene ring with hydroxyl at C1 and methyl/propenyl groups. Synonym: p-Mentha-1,8-dien-5-ol, a monoterpene alcohol found in essential oils. Structural differences in substituents (methyl vs. butyl) affect volatility and solubility .

(Z)-4-(2,6,6-Trimethyl-1-cyclohexenyl)-but-3-en-2-ol ():

- Trimethylcyclohexenyl group enhances steric bulk.

- Hydroxyl at C2 instead of C1; Z-configuration influences stereochemical interactions .

3-(3-Butenyloxy)-2-cyclohexene-1-one (): Cyclohexenone core (ketone) instead of cyclohexenol. Ether-linked butenyl group alters reactivity (e.g., electrophilicity of ketone vs. nucleophilicity of alcohol) .

Physicochemical Properties

Key Observations :

- Methoxy-substituted analogs (e.g., ) exhibit higher polarity, favoring solubility in polar solvents .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 3-(But-3-en-1-yl)-1-butylcyclohex-2-en-1-ol, and how do reaction parameters affect yield?

Answer:

A key route involves catalytic hydrogenation of unsaturated precursors. For example, ruthenium-phosphine complexes (e.g., RuCl₂(PPh₃)₃) with bases (e.g., NaOH) and amines can reduce α,β-unsaturated aldehydes to alcohols under mild conditions (1–200 atm H₂, −30–250°C). Optimizing temperature and pressure minimizes side reactions like over-hydrogenation. Solvent polarity and catalyst loading also influence stereoselectivity and yield .

Basic: Which analytical techniques are prioritized for structural elucidation of this compound?

Answer:

- GC/MS : Retention indices (RI) and mass fragmentation patterns are compared against libraries (e.g., Adams’ Essential Oil Components, which documents RIs for terpenoids and alcohols ).

- NMR : ¹H/¹³C NMR distinguishes olefinic protons (δ 4.5–6.5 ppm) and hydroxyl groups (δ 1–5 ppm, depending on hydrogen bonding). DEPT-135 and HSQC confirm carbon environments.

- IR : O-H stretches (3200–3600 cm⁻¹) and C=C (1640–1680 cm⁻¹) validate functional groups.

Advanced: How can researchers resolve contradictions in reported spectral data for this compound?

Answer:

- Cross-validate techniques : Combine GC/MS RI values with NMR-derived coupling constants (e.g., trans vs. cis alkene configurations).

- Computational modeling : Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data. NIST databases provide reference spectra for validation .

- Isolate isomers : Chromatographic separation (e.g., chiral HPLC) followed by independent characterization clarifies structural ambiguities .

Advanced: What strategies improve stereochemical control during synthesis?

Answer:

- Catalyst design : Chiral Ru-phosphine complexes (e.g., BINAP-based catalysts) induce enantioselectivity in hydrogenation steps .

- Steric directing groups : Temporary protecting groups on the cyclohexenol ring can bias transition states during cyclization.

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, enhancing diastereomeric excess.

Advanced: How should researchers monitor and mitigate isomerization during storage?

Answer:

- Analytical monitoring : Periodic GC/MS analysis tracks RI shifts indicative of isomerization (e.g., allylic alcohol → ketone via acid-catalyzed rearrangement) .

- Storage protocols : Use amber vials under inert gas (N₂/Ar) at −20°C to suppress photochemical and oxidative degradation. Add stabilizers (e.g., BHT) for radical-sensitive compounds .

Methodological: How to interpret complex mass spectral fragmentation patterns?

Answer:

- Key fragments : Look for McLafferty rearrangements (m/z 60–100) in alcohols and α-cleavage near double bonds (e.g., loss of H₂O or C₄H₇).

- RI correlation : Compare with Adams’ compendium, where RIs for terpenoid alcohols (e.g., α-ionol derivatives) are well-documented .

- Isotopic peaks : Bromine or chlorine adducts (if present) show characteristic M+2/M+4 patterns .

Advanced: How can computational models predict physicochemical properties?

Answer:

- QSPR models : Use software like COSMO-RS to estimate logP, boiling points, and solubility. Validate against NIST experimental data .

- Molecular dynamics : Simulate conformational flexibility of the butenyl sidechain to assess steric effects on reactivity.

Advanced: How to design experiments addressing contradictory bioactivity reports?

Answer:

- Dose-response studies : Use in vitro assays (e.g., enzyme inhibition) with purified enantiomers to rule out racemic mixture effects.

- Metabolite profiling : LC-MS/MS identifies degradation products that may contribute to observed discrepancies .

Advanced: How to distinguish synthetic vs. natural sources of this compound?

Answer:

- Isotopic analysis : ¹³C/²H NMR isotope ratios differ between biosynthetic (plant-derived) and synthetic pathways.

- Trace impurities : GC×GC-TOFMS detects minor terpenoids (e.g., β-ionone) in natural extracts, absent in synthetic batches .

Methodological: What safety protocols are critical for handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.